2-Imino-8-methyl-10-oxo-1-phenethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide
Description
This compound belongs to a class of triaza-anthracene derivatives characterized by a fused heterocyclic core with imino, oxo, and methyl substituents. Its structure includes a phenethyl group at position 1 and a cyclopentylamide moiety at position 3, which distinguishes it from structurally related analogs.
Properties
Molecular Formula |
C26H27N5O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27N5O2/c1-17-8-7-14-31-23(17)29-24-21(26(31)33)16-20(25(32)28-19-11-5-6-12-19)22(27)30(24)15-13-18-9-3-2-4-10-18/h2-4,7-10,14,16,19,27H,5-6,11-13,15H2,1H3,(H,28,32) |
InChI Key |
NGBJLEBDOLJKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC5CCCC5 |
Origin of Product |
United States |
Biological Activity
2-Imino-8-methyl-10-oxo-1-phenethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide is a complex organic compound with a unique structure that combines elements of triaza-anthracene and various functional groups. Its molecular formula is with a molecular weight of approximately 441.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound features multiple functional groups including:
- Imino group : Known for its ability to participate in hydrogen bonding and coordination with metal ions.
- Triaza-anthracene core : This structure is associated with various biological activities, including anticancer properties.
- Cyclopentylamide moiety : Contributes to the hydrophobic character and may influence the compound's interaction with biological membranes.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Key findings include:
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The triaza-anthracene core has been linked to:
- Inhibition of tumor cell proliferation : Studies have shown that derivatives can induce apoptosis in cancer cells.
| Compound | Activity | Reference |
|---|---|---|
| Triaza-anthracene derivatives | Anticancer | |
| Imino compounds | Cytotoxicity against various cancer lines |
Antimicrobial Activity
The presence of the furan ring and imino functionality suggests potential antimicrobial properties:
- Broad-spectrum activity : Compounds similar in structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
The mechanisms through which 2-Imino-8-methyl-10-oxo compounds exert their biological effects are still being elucidated. However, some proposed mechanisms include:
- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways related to cancer cell survival.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a derivative demonstrated a significant reduction in tumor size in murine models after administration.
- Antimicrobial Efficacy Study : A series of tests showed that a related compound exhibited MIC values lower than those of standard antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Data
Key Observations :
- Substituent Diversity : The target compound’s cyclopentylamide group introduces greater lipophilicity compared to the furan-based analog’s polar heterocyclic amide . This may enhance membrane permeability but reduce aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
